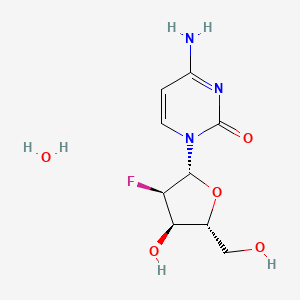

2'-Deoxy-2'-fluorocytidine Hydrate

概要

説明

2’-Deoxy-2’-fluorocytidine hydrate is a nucleoside analog with the molecular formula C9H12FN3O4·xH2O. It is a derivative of cytidine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a fluorine atom. This modification imparts unique properties to the compound, making it a valuable tool in various scientific research fields .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-2’-fluorocytidine hydrate typically involves the fluorination of 2’-deoxycytidine. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions, often in the presence of a solvent like dichloromethane. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .

Industrial Production Methods

Industrial production of 2’-Deoxy-2’-fluorocytidine hydrate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for reaction monitoring and product purification is common in industrial settings .

化学反応の分析

Types of Reactions

2’-Deoxy-2’-fluorocytidine hydrate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under specific conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or thiols can be used for nucleophilic substitution.

Oxidation and Reduction: Mild oxidizing agents like hydrogen peroxide can be used, while reducing agents like sodium borohydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide can yield azido derivatives, while reduction reactions can produce deoxy derivatives .

科学的研究の応用

Antiviral Drug Development

Mechanism of Action

2'-Deoxy-2'-fluorocytidine hydrate (2'-FdC) acts as a potent inhibitor of viral replication. It has been shown to inhibit several strains of viruses, including avian influenza H5N1 and pandemic H1N1. In vitro studies indicated that 2'-FdC exhibited 90% inhibitory concentrations ranging from 0.13 µM to 4.6 µM against various influenza strains, demonstrating its efficacy in reducing viral load in infected cells .

Case Studies

- In a study involving BALB/c mice infected with H5N1, administration of 2'-FdC significantly increased survival rates (80% survival at 60 mg/kg/day) when treatment began 24 hours post-exposure. The compound also showed protective effects when administered up to 72 hours after exposure .

- Other studies highlighted its effectiveness against hepatitis C virus (HCV), where it inhibited HCV RNA replication in cellular assays, indicating potential for therapeutic use in chronic hepatitis C infection .

Cancer Research

Potential in Oncology

Research has indicated that 2'-FdC can interfere with DNA synthesis in cancer cells, making it a candidate for cancer therapy. Its structural similarity to natural nucleosides allows it to be incorporated into DNA during replication, leading to cytotoxic effects on rapidly dividing tumor cells.

Case Studies

- In vitro assays demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with mechanisms involving the disruption of DNA synthesis pathways .

- Further investigations into its use as a building block for developing nucleoside analogs have shown promising results in inhibiting tumor growth across various cancer types.

Genetic Studies

Insights into DNA Replication and Repair

The compound is utilized to study the mechanisms underlying DNA replication and repair processes. Its incorporation into DNA can help elucidate the roles of specific nucleotides in maintaining genetic stability.

Case Studies

- Research employing DNA origami nanoframes has shown how substituents like 2'-FdC affect radiation-induced DNA damage, providing insights into potential radiosensitization mechanisms .

Pharmaceutical Formulations

Enhancing Drug Efficacy

2'-FdC is incorporated into various pharmaceutical formulations aimed at improving therapeutic outcomes. Its ability to enhance the efficacy of existing antiviral and anticancer drugs is being actively researched.

Case Studies

- Formulations containing 2'-FdC have been tested for their synergistic effects when combined with other antiviral agents, showing improved efficacy in preclinical models .

Biotechnology Applications

Development of Gene Therapy Tools

The compound plays a crucial role in the design of targeted delivery systems for gene therapy. Its properties allow for precise modifications that enhance the specificity and efficiency of gene delivery methods.

Case Studies

- Research has demonstrated that incorporating 2'-FdC into biotechnological tools can lead to advancements in targeted therapies, improving precision in medical treatments and reducing off-target effects .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antiviral Drug Development | Inhibits viral replication; effective against influenza and hepatitis C | Significant survival rates in animal models; potent inhibition of viral RNA replication |

| Cancer Research | Interferes with DNA synthesis; potential cytotoxic effects on cancer cells | Demonstrated cytotoxicity against MCF-7 breast cancer cells; potential for new nucleoside analogs |

| Genetic Studies | Explores DNA replication and repair mechanisms | Insights into radiation-induced damage; role of nucleotides in genetic stability |

| Pharmaceutical Formulations | Enhances efficacy of existing drugs | Improved therapeutic outcomes when combined with other agents |

| Biotechnology Applications | Development of targeted delivery systems for gene therapy | Advances in precision medicine; reduced off-target effects |

作用機序

The mechanism of action of 2’-Deoxy-2’-fluorocytidine hydrate involves its incorporation into DNA during replication. The fluorine atom at the 2’ position disrupts normal base pairing, leading to chain termination. This property makes it a potent inhibitor of viral replication, particularly for viruses like CCHFV. The compound can also act synergistically with other antiviral agents to enhance their efficacy .

類似化合物との比較

Similar Compounds

2’-Deoxy-2’-fluoro-2’-C-methylcytidine: Another nucleoside analog with similar antiviral properties.

2’-Deoxy-2’-fluoro-5-ethynyluridine: Used in similar research applications but with different molecular targets.

Uniqueness

2’-Deoxy-2’-fluorocytidine hydrate is unique due to its specific fluorine substitution, which imparts distinct chemical and biological properties. Its ability to act synergistically with other antiviral agents sets it apart from other nucleoside analogs .

生物活性

2'-Deoxy-2'-fluorocytidine hydrate is a nucleoside analog characterized by the substitution of the hydroxyl group at the 2' position of the ribose sugar with a fluorine atom. This modification enhances its biological activity, particularly in antiviral and anticancer applications. The molecular formula for this compound is .

The fluorine substitution alters the compound's interaction with nucleic acids, leading to its incorporation into DNA during replication. This incorporation disrupts normal base pairing, resulting in chain termination, which is particularly effective against viral replication. The compound has been shown to act synergistically with other antiviral agents, enhancing their efficacy against various viruses, including hepatitis C virus (HCV) and Crimean-Congo hemorrhagic fever virus (CCHFV) .

Antiviral Properties

-

Hepatitis C Virus (HCV) :

- Studies have demonstrated that 2'-deoxy-2'-fluorocytidine exhibits potent antiviral activity against HCV. In a series of synthesized analogs, specific modifications at the 5-position were found to enhance activity significantly .

- The compound's mechanism involves interference with viral RNA replication, leading to reduced viral load in infected cells.

-

Crimean-Congo Hemorrhagic Fever Virus (CCHFV) :

- Research indicates that this nucleoside analog also shows promise in inhibiting CCHFV. Its ability to disrupt viral replication pathways makes it a candidate for further investigation as a therapeutic agent .

Antitumor Activity

The compound has been evaluated for its antitumor effects across various cancer cell lines. Notably:

- Cell Lines Tested : It has shown activity against leukemia and solid tumor lines, demonstrating selective cytotoxicity without significant effects on normal cells .

- Mechanism : The antitumor action is believed to stem from its incorporation into DNA, leading to apoptosis and cell cycle arrest in cancerous cells.

Comparative Analysis with Similar Compounds

Case Studies and Research Findings

-

Synthesis and Evaluation :

- A study synthesized various analogs of 2'-deoxy-2'-fluorocytidine and evaluated their antiviral activities against HCV and bovine viral diarrhea virus (BVDV). The results indicated that only specific modifications led to enhanced antiviral properties, emphasizing the importance of structural variations in nucleoside analogs .

- In Vitro Studies :

- Combination Therapies :

特性

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O4.H2O/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16;/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16);1H2/t4-,6-,7-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYKYENKWWNPHG-IAIGYFSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。